
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate is a chemical compound with the molecular formula C3ClF3N2O. It is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a chloro substituent, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate typically involves the diazotization of 1-chloro-3,3,3-trifluoropropene. The process begins with the reaction of 1-chloro-3,3,3-trifluoropropene with sodium nitrite in the presence of hydrochloric acid, leading to the formation of the diazonium salt. This reaction is carried out under controlled temperature conditions to ensure the stability of the diazonium compound. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, resulting in the formation of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazotization reactions.
Biology: The compound is employed in the labeling of biomolecules for fluorescence studies due to its ability to form stable azo compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in azo coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond, resulting in the formation of azo dyes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate can be compared with other diazonium compounds and trifluoromethyl-substituted compounds:
Similar Compounds: 1-Chloro-3,3,3-trifluoropropene, 1-Chloro-2-diazonio-3,3,3-trifluoropropane, and 1-Chloro-3,3,3-trifluoroprop-1-ene.
Eigenschaften
CAS-Nummer |
59733-92-5 |
|---|---|
Molekularformel |
C3ClF3N2O |
Molekulargewicht |
172.49 g/mol |
IUPAC-Name |
2-diazo-3,3,3-trifluoropropanoyl chloride |
InChI |
InChI=1S/C3ClF3N2O/c4-2(10)1(9-8)3(5,6)7 |
InChI-Schlüssel |
KRAIXOVJMIYWMT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[N+]=[N-])(C(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



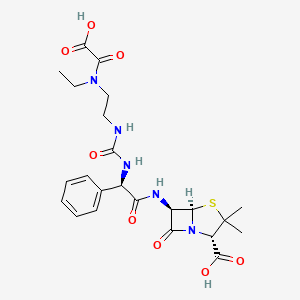
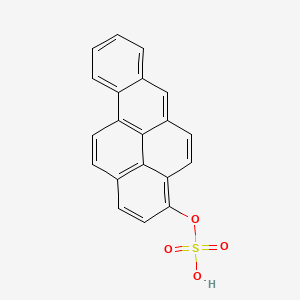

![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
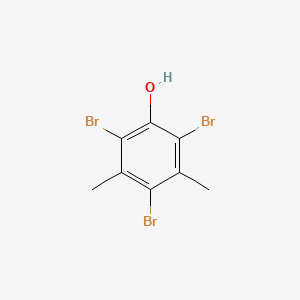
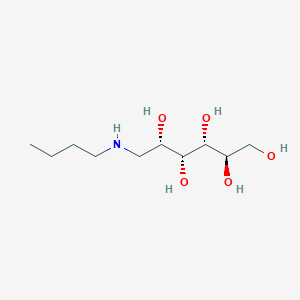
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
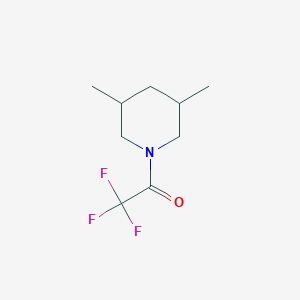
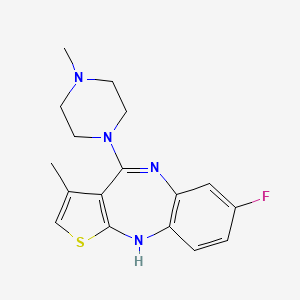
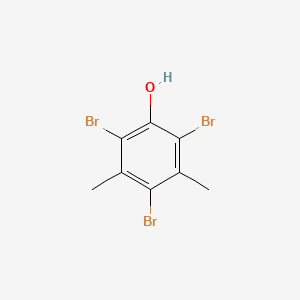
![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)
